

Potential research areas for 5-Chloro-2-(trifluoromethyl)benzamide

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Compound of Interest

Compound Name: 5-Chloro-2-(trifluoromethyl)benzamide

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An In-Depth Technical Guide to Potential Research Areas for **5-Chloro-2-(trifluoromethyl)benzamide**

Authored by a Senior Application Scientist

Preamble: Unlocking the Potential of a Versatile Scaffold

In the landscape of chemical research, the identification of novel molecular scaffolds with the potential for broad applicability is a cornerstone of innovation. **5-Chloro-2-(trifluoromethyl)benzamide**, a halogenated aromatic compound, represents one such scaffold. While specific research on this particular molecule is not extensively documented, its constituent functional groups—a trifluoromethyl moiety, a chloro substituent, and a benzamide core—are hallmarks of molecules with significant bioactivity. This guide aims to provide a comprehensive exploration of potential research avenues for **5-Chloro-2-(trifluoromethyl)benzamide**, offering a scientifically grounded framework for researchers in drug discovery, agrochemical development, and materials science.

The trifluoromethyl (-CF₃) group is a well-established bioisostere for a methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets[1][2]. The benzamide functional group is a common feature in a multitude of approved drugs and biologically active compounds, known for its ability

to form key hydrogen bonding interactions with protein targets[3]. The chloro-substituent further modulates the electronic and lipophilic properties of the aromatic ring. This unique combination of functionalities within **5-Chloro-2-(trifluoromethyl)benzamide** makes it a compelling starting point for a variety of research endeavors.

This document will delve into three primary areas of potential research: medicinal chemistry and drug discovery, agrochemical applications, and materials science. For each area, we will propose specific research directions, outline detailed experimental workflows, and provide the scientific rationale behind these suggestions.

I. Foundational Profile of 5-Chloro-2-(trifluoromethyl)benzamide

Before exploring its potential applications, it is crucial to understand the fundamental physicochemical properties of **5-Chloro-2-(trifluoromethyl)benzamide**.

Property	Value	Source
CAS Number	654-94-4	[4][5][6]
Molecular Formula	C ₈ H ₅ ClF ₃ NO	[4][5][6]
Molecular Weight	223.58 g/mol	[4][5]
Physical Form	Solid	
Melting Point	137 °C	[7]
Boiling Point	241.9±40.0 °C (Predicted)	[7]
Density	1.455±0.06 g/cm ³ (Predicted)	[7]

Synthesis: The synthesis of **5-Chloro-2-(trifluoromethyl)benzamide** can be achieved through several potential routes. A common method involves the hydrolysis of the corresponding benzonitrile.[8] Alternatively, the reaction of 5-chloro-2-(trifluoromethyl)benzoyl chloride with ammonia would yield the desired product. A general synthetic scheme starting from 2,3-dichlorobenzotrifluoride has also been described, involving fluorination, cyanation, hydrogenation, and hydrolysis steps.[9]

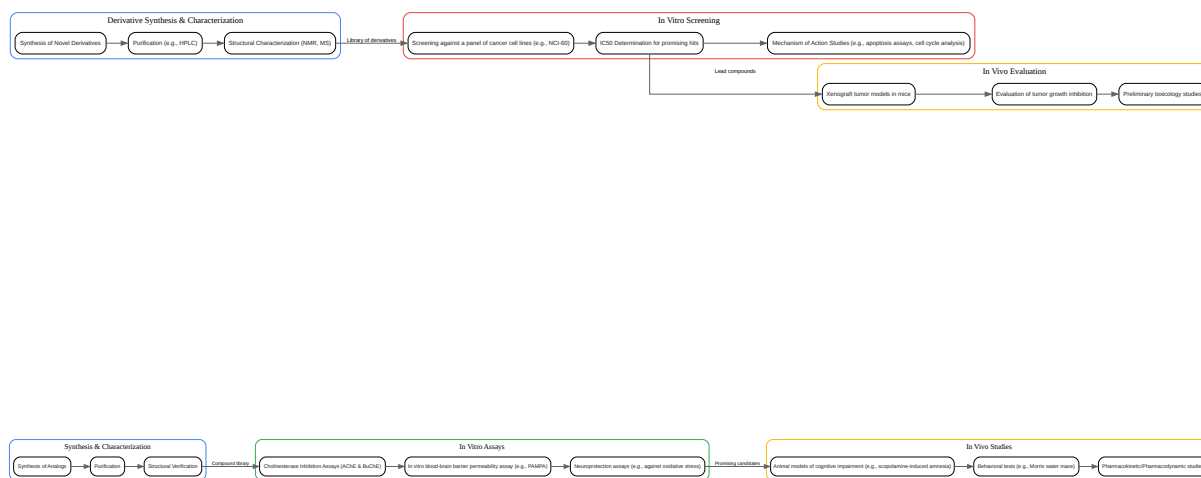
II. Potential Research Area 1: Medicinal Chemistry and Drug Discovery

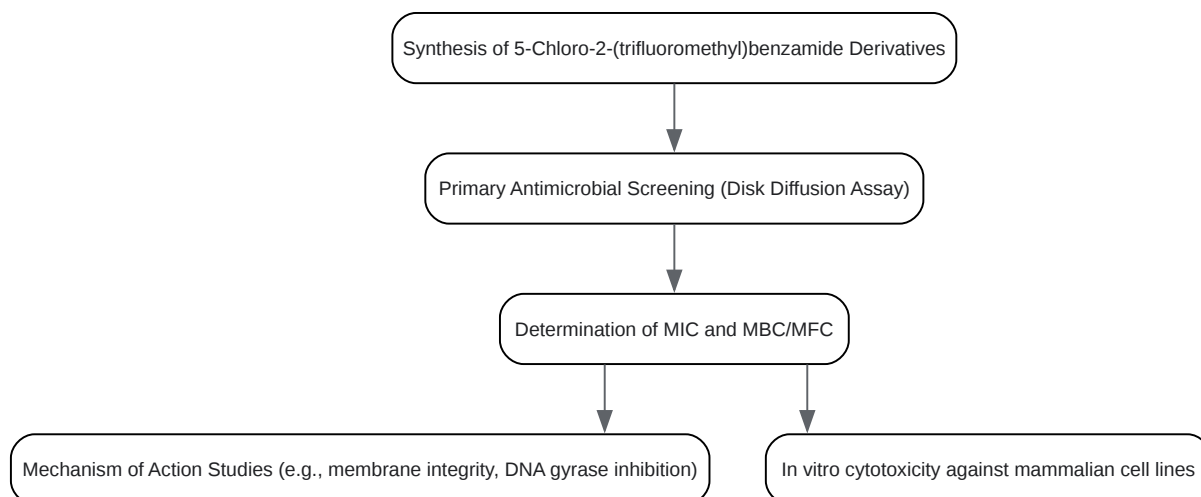
The structural motifs within **5-Chloro-2-(trifluoromethyl)benzamide** are prevalent in a wide array of pharmacologically active agents. This strongly suggests its potential as a scaffold for the development of novel therapeutics.

A. Anticancer Drug Development

Rationale: The trifluoromethyl group is a common feature in many FDA-approved anticancer drugs, where it can enhance binding to target proteins and improve pharmacokinetic properties.[8] Furthermore, the benzamide core is a key component of several classes of anticancer agents, including PARP inhibitors.

Proposed Research Workflow:





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